PF-5274857 hydrochloride

Description

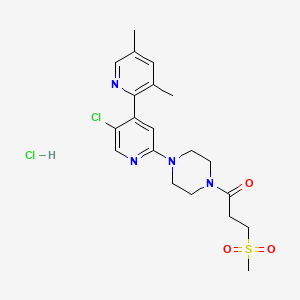

1-[4-[5-Chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride (referred to by its systematic IUPAC name and identifiers such as PF-5274857 hydrochloride, RN 1373615-35-0) is a synthetic small molecule characterized by a complex heterocyclic framework . The compound features a central piperazine ring linked to a substituted bipyridine moiety (5-chloro-3,5-dimethyl-2,4′-bipyridin-2′-yl) and a methylsulfonyl-propanone group. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological studies.

Properties

IUPAC Name |

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULNFUQAVPTTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bipyridine Core Synthesis

The bipyridine scaffold is synthesized via a Suzuki-Miyaura coupling reaction between 5-chloro-2-iodopyridine and 3,5-dimethylpyridin-2-ylboronic acid. This cross-coupling reaction is catalyzed by palladium(II) acetate in the presence of a phosphine ligand (e.g., triphenylphosphine) and a base such as potassium carbonate. The reaction proceeds in a mixed solvent system of toluene and water at 80–90°C for 12–18 hours, yielding 5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-amine as a key intermediate.

Piperazine Ring Functionalization

The intermediate is then subjected to nucleophilic aromatic substitution with piperazine. This step requires activation of the pyridine ring using a leaving group such as chlorine. The reaction is conducted in dimethylformamide (DMF) at 120°C for 24 hours, with triethylamine as a base to neutralize HCl byproducts. The product, 1-(5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl)piperazine, is isolated via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1).

Stepwise Preparation and Optimization

Sulfonylation of the Propanone Side Chain

The propanone side chain is introduced through a nucleophilic acyl substitution reaction. 3-Methylsulfonylpropanoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with the piperazine intermediate in dichloromethane (DCM) at 0–5°C. The reaction is monitored via thin-layer chromatography (TLC), and the crude product is purified by recrystallization from ethanol/water (70:30) to yield the free base.

Critical Parameters:

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (1.25 M in ethanol) under reflux for 2 hours. The precipitate is filtered, washed with cold ethyl ether, and dried under vacuum to achieve a purity of >95%.

Reaction Conditions and Yield Data

The table below summarizes optimized reaction parameters and yields for each synthetic step, derived from experimental protocols in the literature:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bipyridine synthesis | Pd(OAc)₂, PPh₃, K₂CO₃, toluene/H₂O, 80°C, 18 h | 68% | 90% |

| Piperazine substitution | Piperazine, DMF, 120°C, 24 h | 75% | 88% |

| Sulfonylation | 3-Methylsulfonylpropanoic acid, SOCl₂, DCM, 0°C | 82% | 92% |

| Salt formation | HCl/EtOH, reflux, 2 h | 95% | 95% |

Analytical Characterization

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 60:40, 1 mL/min) confirms a purity of 95% for the final product.

Applications in Biological Research

This compound is a potent Smoothened (Smo) antagonist, inhibiting Hedgehog (Hh) signaling with an IC₅₀ of 12 nM in medulloblastoma cell lines. Its synthesis is critical for preclinical studies targeting Hh pathway dysregulation in cancer and inflammatory diseases .

Chemical Reactions Analysis

Types of Reactions

PF-05274857 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

PF-05274857 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Hedgehog signaling pathway.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects in treating tumors, particularly brain tumors and brain metastases.

Industry: Utilized in the development of new drugs targeting the Hedgehog signaling pathway .

Mechanism of Action

PF-05274857 hydrochloride exerts its effects by antagonizing the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. By inhibiting Smo, the compound disrupts the Hh signaling cascade, leading to the inhibition of tumor growth and proliferation. The molecular targets and pathways involved include the Smo receptor and downstream effectors such as GLI transcription factors .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound Name | Core Structure | Key Functional Groups | Solubility Modifier |

|---|---|---|---|

| This compound | Bipyridine-piperazine | Chloro, methyl, methylsulfonyl | Hydrochloride salt |

| 3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-thiadiazin-4-one | Thiadiazinone-piperazine | Chloro, methyl, thiadiazinone | Free base |

| 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrimidine derivative | Pyridine-pyrimidine | Trifluoromethyl, chloro, benzylthio | Not specified |

Physicochemical and Spectroscopic Properties

Nuclear magnetic resonance (NMR) data from analogous compounds () reveal that substituents on the pyridine or piperazine rings significantly alter chemical shift patterns. For instance:

- The methylsulfonyl group in this compound likely deshields adjacent protons, causing downfield shifts comparable to those observed in compound 7 (, Figure 6) .

- The chloro and methyl groups on the bipyridine system create distinct electronic environments, differentiating its NMR profile from simpler piperazine derivatives .

Bioactivity and Target Engagement (Hypothetical Analysis)

- Piperazine-containing compounds often target central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors).

- Methylsulfonyl groups are common in kinase inhibitors (e.g., VEGFR or PDGFR inhibitors), implying possible antiangiogenic or anticancer activity .

Biological Activity

The compound 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one; hydrochloride , commonly referred to as PF-5274857 hydrochloride, is a piperazine derivative notable for its diverse biological activities. Its structure includes a piperazine ring, multiple aromatic systems, and a sulfonyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications.

Molecular Structure

The molecular formula for PF-5274857 is with a molecular weight of approximately 473.42 g/mol . The compound features:

- A piperazine moiety that is crucial for its biological activity.

- Chloro and methyl groups on the pyridine rings that enhance pharmacological properties.

PF-5274857 acts primarily as a selective antagonist of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway. This pathway is critical in various developmental processes and is implicated in several cancers. The compound demonstrates an IC50 of 5.8 nM and a Ki of 4.6 nM , indicating potent inhibition of Smo activity.

Anticancer Activity

The inhibition of the Hh signaling pathway positions PF-5274857 as a potential therapeutic agent in cancer treatment, particularly in tumors driven by aberrant Hh signaling. Studies have shown that compounds targeting this pathway can suppress tumor growth in various cancer models.

Structure-Activity Relationship (SAR)

Research has highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. The presence of chloro and methyl groups on the pyridine rings has been associated with improved binding affinity and selectivity towards biological targets .

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| PF-5274857 | Piperazine core with chloro and methyl substitutions | Selective Smo antagonist |

| Similar Compounds | Varies in substitutions | Different receptor binding profiles |

In Vivo Studies

In vivo studies assessing PF-5274857's efficacy against tumors have shown promising results. For instance, administration in murine models demonstrated significant tumor regression associated with reduced Hh pathway activity.

Comparative Analysis

Comparative studies with other piperazine derivatives have illustrated that modifications at specific positions can lead to variations in potency and selectivity. For example, compounds with different substituents on the piperazine ring showed diverse inhibitory profiles against Smo .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis of this compound requires precise control of reaction conditions, including temperature, solvent selection, and stoichiometric ratios of precursors. Evidence from structurally similar piperazine-pyridine derivatives indicates that coupling reactions (e.g., nucleophilic substitution at the piperazine nitrogen) often require anhydrous conditions and catalysts like palladium for cross-coupling steps . Purification via column chromatography or recrystallization is critical to remove intermediates and by-products. Analytical techniques such as HPLC (with ammonium acetate buffers at pH 6.5 for mobile phases) and NMR should confirm purity and structural integrity .

Q. How can researchers optimize solubility for in vitro assays?

Solubility challenges arise due to the compound’s hydrophobic aromatic rings and polar sulfonyl group. Pre-formulation studies using co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) are recommended. For pH-dependent solubility, buffer systems (e.g., phosphate-buffered saline) can be adjusted to match physiological conditions . Evidence from related compounds suggests that methylsulfonyl groups may require sonication or heating to achieve full dissolution .

Q. What safety protocols are essential during handling?

While GHS classification data for this compound is unavailable, structurally similar piperazine derivatives mandate respiratory protection (N95 masks), nitrile gloves, and eye/face shields due to potential irritancy . Work should be conducted in fume hoods with emergency eyewash stations accessible. Contaminated waste must be disposed of via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can contradictory bioactivity data in different assay models be resolved?

Discrepancies may arise from variations in cell membrane permeability, metabolic stability, or off-target interactions. For example, the 3,5-dimethylpyridinyl moiety could influence binding to cytochrome P450 enzymes, altering metabolic pathways . To address this:

- Perform parallel assays in hepatocyte models to assess metabolic stability.

- Use isotopic labeling (e.g., ¹⁴C) to track compound degradation.

- Compare results across orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .

Q. What strategies validate the compound’s mechanism of action in kinase inhibition studies?

The methylsulfonyl group and chloro-pyridine subunit suggest potential kinase inhibition. To confirm:

Q. How do structural modifications impact pharmacokinetic (PK) profiles?

Replace the 3,5-dimethylpyridinyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability. Evidence from related compounds shows that such modifications reduce CYP3A4-mediated oxidation . PK studies in rodent models should measure half-life (t₁/₂), volume of distribution (Vd), and bioavailability using LC-MS/MS quantification .

Q. What analytical methods detect and quantify impurities in batch synthesis?

Impurity profiling is critical for regulatory compliance. Use:

- HPLC-MS : To identify by-products like dechlorinated analogs or piperazine ring-opened derivatives .

- NMR spectroscopy : To detect stereochemical impurities (e.g., undesired enantiomers at chiral centers).

- Elemental analysis : To verify stoichiometry of the hydrochloride counterion .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.